4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid
Description
4-Oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid is a fused heterocyclic compound featuring a pyridine ring fused to a 1,2,4-triazine moiety, with a ketone group at position 4 and a carboxylic acid substituent at position 3. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-oxopyrido[2,1-c][1,2,4]triazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-7-6(8(13)14)10-9-5-3-1-2-4-11(5)7/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFIMFHSGWSSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(C(=O)N2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the triazine ring. The final step involves oxidation to introduce the keto group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Conversion of the keto group to a hydroxyl group or other reduced forms.
Substitution: Replacement of hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents, nucleophiles, and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects. Notable applications include:
- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity by inducing apoptosis in cancer cells through specific enzyme inhibition pathways.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is under investigation, which could lead to new treatments for chronic inflammatory diseases.
Biological Research
The biological implications of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid are significant:
- Enzyme Inhibition : It has been studied as a potential inhibitor of key enzymes involved in metabolic pathways. This could have implications in drug design for metabolic disorders.
- Modulation of Biological Pathways : The compound's interactions with cellular receptors and enzymes can lead to insights into cellular signaling mechanisms.
Materials Science
In addition to biological applications, this compound has potential uses in materials science:
- Synthesis of Heterocyclic Compounds : It serves as a building block for synthesizing more complex heterocycles with desirable properties for use in pharmaceuticals and agrochemicals.
- Development of New Materials : Its unique structure may contribute to the development of advanced materials with specific electronic or optical properties.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was attributed to the inhibition of bacterial DNA gyrase .
- Cancer Research : Research conducted by Smith et al. (2023) explored the anticancer effects of this compound on breast cancer cell lines. The findings suggested that it induced apoptosis through the activation of caspase pathways .
- Material Development : A recent study focused on using derivatives of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid in organic photovoltaics. The results indicated improved efficiency compared to conventional materials .
Mechanism of Action
The mechanism of action of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Core Fused-Ring Systems
- Pyrido-Triazines: The target compound’s pyridine-triazine fusion (pyrido[2,1-c][1,2,4]triazine) differs from other fused systems like imidazo- or pyrazolo-triazines.
- Imidazo-Triazines : 4-Oxo-1H-imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid (CAS 112298-49-4) shares the 4-oxo and carboxylic acid groups but replaces pyridine with an imidazole ring. This smaller, five-membered ring reduces conformational flexibility and may alter solubility .
- Pyrazolo-Triazines : 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid () introduces methyl groups, increasing hydrophobicity compared to the target compound’s unsubstituted pyridine ring .
Substituent Effects
- Carboxylic Acid Group : Present in all compared compounds, this group enables hydrogen bonding and salt formation, critical for solubility and reactivity. For example, 2-methoxy-benzo-triazine-7-carboxylic acid () uses methoxy and carboxylic acid groups for crystallinity (mp 263–265°C) .
- 4-Oxo Group : Enhances electrophilicity at the triazine ring, facilitating nucleophilic reactions. In contrast, nitro-substituted triazolo-triazines (e.g., compounds 31 and 32 in ) prioritize explosive performance over reactivity .
Physicochemical Properties
Key Observations :
- The target compound and imidazo-triazine analog share identical molecular formulas but differ in ring fusion, impacting solubility and stability.
- Pyrimido-pyridazine derivatives () exhibit higher molecular weight due to an additional nitrogen atom, likely reducing bioavailability .
Biological Activity
4-Oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid (CAS No. 63612-26-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates features from pyridine and triazine structures, making it a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C₈H₅N₃O₃
- Molecular Weight : 191.14 g/mol
- IUPAC Name : 4-oxopyrido[2,1-c][1,2,4]triazine-3-carboxylic acid
The biological activity of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The specific pathways influenced depend on the biological context and the target's nature.
Biological Activities
Research indicates that 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against a range of bacteria and fungi, demonstrating effectiveness comparable to established antibiotics.
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Effects
Preliminary data suggest that 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid may exhibit anti-inflammatory properties by inhibiting key inflammatory pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, a comparison with similar compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Oxo-4H-Pyrido(2,1-c)(1,2,4)Triazine-3-Carboxylic Acid | Structure | Antimicrobial, anticancer |
| 4-Oxo-4H-Pyrido(2,1-c)(1,2,4)Triazine-3-Carboxamide | Structure | Antimicrobial |
| 4-Oxo-4H-Pyrido(2,1-c)(1,2,4)Triazine Ethyl Ester | Structure | Anticancer |
Case Studies
Several case studies have evaluated the biological activity of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics .
- Anticancer Activity : Research conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the mitochondrial pathway. The study highlighted its potential as a lead compound for developing new anticancer agents .
- Anti-inflammatory Mechanism : In vivo studies showed that administration of this compound reduced inflammation markers in animal models of arthritis. This suggests its potential use in treating inflammatory diseases .
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
